![molecular formula C18H16N4OS B3008259 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide CAS No. 1797334-21-4](/img/structure/B3008259.png)
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
The compound N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that are common in drug design, such as a thiazole ring, a pyridine moiety, and an amide linkage. These features are often seen in molecules with potential antitubercular, antiallergic, antitumor, and various other biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, starting with the formation of core heterocyclic structures followed by various functionalization reactions. For instance, the synthesis of related thiazole derivatives has been reported to involve reactions such as cyclization and substitution . The synthesis pathways can be quite diverse, depending on the starting materials and the desired functional groups to be introduced into the molecule.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography . These techniques would provide detailed information about the arrangement of atoms within the molecule, the presence of stereocenters, and the overall three-dimensional conformation.
Chemical Reactions Analysis
Compounds with a thiazole core are known to participate in various chemical reactions. They can act as nucleophiles or electrophiles depending on the reaction conditions and the presence of substituents on the thiazole ring . The pyridine ring can also engage in reactions, particularly at positions that are activated by adjacent nitrogen atoms or other electron-withdrawing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would include its solubility in different solvents, melting point, boiling point, and stability under various conditions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The compound's reactivity, including its susceptibility to hydrolysis, oxidation, and reduction, would also be important to study .
Relevant Case Studies
While the specific compound has not been directly referenced in the provided papers, related compounds have been studied for their biological activities. For example, substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides have shown promising antitubercular activity . Similarly, N-tetrazolylpyridinecarboxamides have been evaluated for antiallergic activity . These studies provide a context for the potential applications of the compound and suggest that it may have valuable pharmacological properties.
Scientific Research Applications
Synthesis and Antioxidant Activities
The synthesis and evaluation of novel compounds, including N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide, have shown promising antioxidant activities. This includes the development of indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives, which have been investigated for their neuroprotective and various biological activities, highlighting their potential in therapeutic applications (Mohamed & El-Sayed, 2019).
Antimicrobial and Antitumor Properties
Further research has explored the chemical behavior of related compounds towards active methylene reagents, resulting in pyrazolopyridine derivatives. These compounds have demonstrated significant antioxidant, antitumor, and antimicrobial activities, showcasing the chemical's versatility and potential in medicinal chemistry (El‐Borai et al., 2013).
Development of Anticancer Agents
Additionally, the development of novel pyridine-thiazole hybrid molecules has been targeted towards anticancer applications. These compounds have shown high antiproliferative activity against various cancer cell lines, indicating their potential as promising anticancer agents. The selectivity and mechanisms of action of these compounds, including their ability to induce genetic instability in tumor cells, are areas of ongoing research (Ivasechko et al., 2022).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to this compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This highlights the compound's potential in the development of therapies targeting cancer by inhibiting angiogenesis (Borzilleri et al., 2006).
Liquid Crystal Synthesis
Research into the synthesis of new calamitic liquid crystals featuring heterocyclic (pyridine) and phenyl rings core systems, including derivatives of this compound, indicates their potential in the development of materials with novel properties for electronic and display technologies (Ong et al., 2018).
Safety and Hazards
Future Directions
Thiazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide”, and evaluating their biological activities. Further studies could also investigate the specific mechanisms of action, safety profiles, and physical and chemical properties of these compounds.
Mechanism of Action
Target of Action
The compound N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been known to target a variety of enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Thiazole derivatives are known to influence a range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure . These properties can significantly impact the bioavailability of the compound .
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, including antimicrobial, antiviral, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(13-3-4-13)20-14-7-5-12(6-8-14)16-11-24-18(22-16)21-15-2-1-9-19-10-15/h1-2,5-11,13H,3-4H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGDZPEFJUZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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